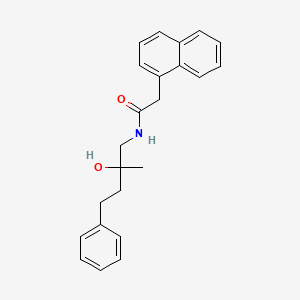

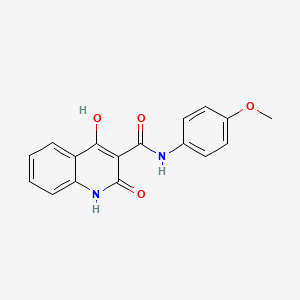

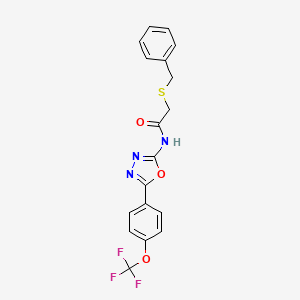

![molecular formula C16H21FN2O3S2 B2874915 2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide CAS No. 2034426-75-8](/img/structure/B2874915.png)

2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a useful research compound. Its molecular formula is C16H21FN2O3S2 and its molecular weight is 372.47. The purity is usually 95%.

BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane core of the compound is crucial in the synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry for their pharmacological properties.

Application Details: Tropane alkaloids are used in therapeutics as anticholinergics, anesthetics, and stimulants. The compound’s ability to act as a precursor in synthesizing these alkaloids makes it valuable for developing drugs that can treat conditions like motion sickness, Parkinson’s disease, and irritable bowel syndrome.

Anti-Lung Cancer Activity

Research has indicated that derivatives of this compound exhibit potential anti-lung cancer activity . This opens up avenues for developing new chemotherapeutic agents.

Application Details: The compound’s derivatives have been tested in vitro against various human lung cancer cell lines, showing promising results. This suggests that it could be used to design and synthesize new anticancer drugs with improved efficacy and reduced side effects.

Electrophilic Fluorination Reactions

The compound can be used in selective electrophilic fluorination reactions to synthesize fluorinated analogs of pharmaceuticals . Fluorine atoms can significantly alter the biological activity of molecules.

Application Details: Fluorination can increase the metabolic stability and bioavailability of pharmaceuticals. The compound’s utility in fluorination reactions could be exploited to enhance the properties of existing drugs or develop new fluorine-containing therapeutic agents.

Molecular Docking Studies

The structure of the compound allows for its use in molecular docking studies to understand the interaction between drugs and their targets .

Application Details: Molecular docking can predict the preferred orientation of a drug to a receptor, which is essential for rational drug design. The compound’s derivatives can be used as ligands in docking studies to develop drugs with better specificity and potency.

Development of SGLT-2 Inhibitors

The compound has been mentioned as an intermediate in the synthesis of canagliflozin, an antidiabetic drug . It plays a role in the development of SGLT-2 inhibitors used to improve glycemic control in type-2 diabetes.

Application Details: SGLT-2 inhibitors are a class of medications that lower blood sugar levels. The compound’s role in synthesizing such inhibitors could contribute to the development of new treatments for diabetes with fewer side effects.

Stereoselective Synthesis

The compound’s scaffold is beneficial for stereoselective synthesis, which is crucial in creating pharmaceuticals with the desired chirality .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3S2/c1-24(21,22)19-13-4-5-14(19)9-12(8-13)18-16(20)10-23-15-6-2-11(17)3-7-15/h2-3,6-7,12-14H,4-5,8-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVFHRIHIZUUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

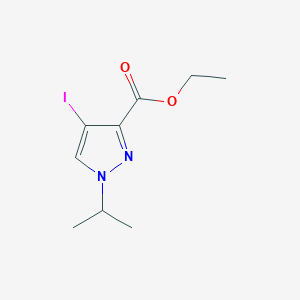

![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)

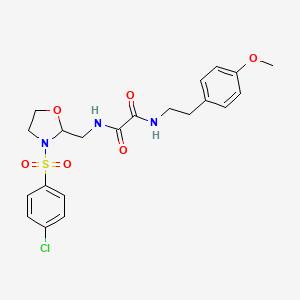

![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

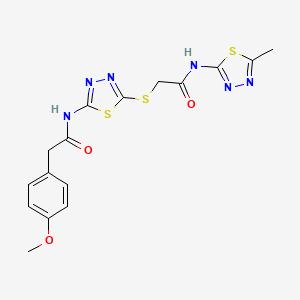

![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)